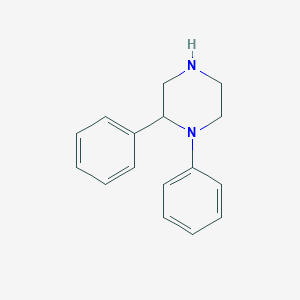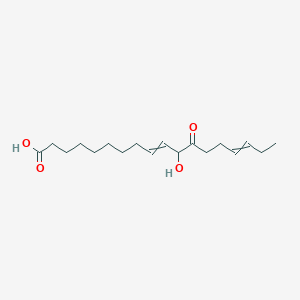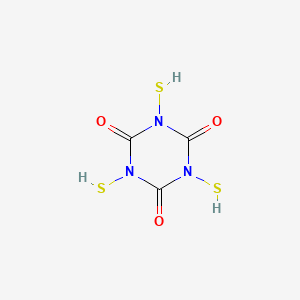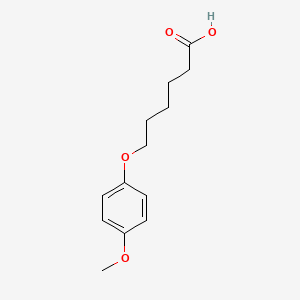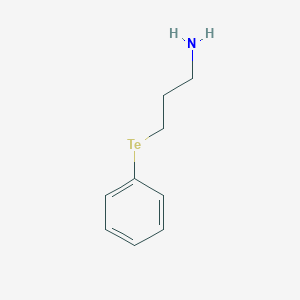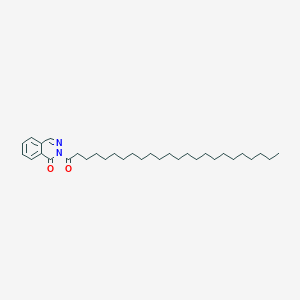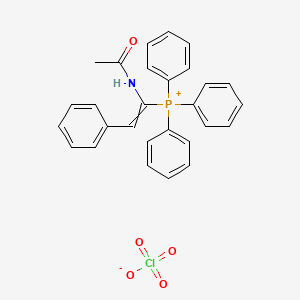
Isoleucyl-phenylalanyl-lysine chloromethyl ketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoleucyl-phenylalanyl-lysine chloromethyl ketone is a synthetic peptide-based compound known for its role as a protease inhibitor. This compound is particularly significant in biochemical research due to its ability to inhibit specific proteases, making it a valuable tool in studying enzyme mechanisms and pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of isoleucyl-phenylalanyl-lysine chloromethyl ketone typically involves the stepwise assembly of the peptide chain followed by the introduction of the chloromethyl ketone group. The process begins with the protection of amino groups using suitable protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl). The peptide chain is then assembled using standard peptide coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) or DCC (dicyclohexylcarbodiimide). After the peptide chain is complete, the protecting groups are removed, and the chloromethyl ketone group is introduced using chloromethyl ketone reagents under mild conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Isoleucyl-phenylalanyl-lysine chloromethyl ketone primarily undergoes substitution reactions due to the presence of the reactive chloromethyl ketone group. This group can react with nucleophiles such as amines, thiols, and hydroxyl groups, leading to the formation of covalent bonds .
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and hydroxyl groups.
Conditions: Mild to moderate temperatures, neutral to slightly basic pH.
Major Products: The major products formed from these reactions are covalently modified peptides or proteins, where the chloromethyl ketone group has reacted with the nucleophilic site on the target molecule .
Applications De Recherche Scientifique
Isoleucyl-phenylalanyl-lysine chloromethyl ketone has a wide range of applications in scientific research:
Biochemistry: Used as a specific inhibitor of serine proteases, allowing researchers to study enzyme mechanisms and pathways.
Molecular Biology: Employed in the study of protein-protein interactions and the identification of active sites in enzymes.
Industry: Utilized in the development of diagnostic assays and as a tool in proteomics research.
Mécanisme D'action
Isoleucyl-phenylalanyl-lysine chloromethyl ketone exerts its effects by covalently binding to the active site of serine proteases. The chloromethyl ketone group reacts with the serine residue in the active site, forming a stable covalent bond and thereby inhibiting the enzyme’s activity. This irreversible inhibition allows for the detailed study of enzyme function and the identification of key residues involved in catalysis .
Comparaison Avec Des Composés Similaires
Phenylalanyl-prolyl-arginyl chloromethyl ketone: Another peptide-based protease inhibitor with similar inhibitory properties.
Tosyl phenylalanyl chloromethyl ketone: A widely used protease inhibitor known for its specificity towards chymotrypsin.
Uniqueness: Isoleucyl-phenylalanyl-lysine chloromethyl ketone is unique due to its specific sequence and the presence of the isoleucyl and lysine residues, which confer distinct binding properties and specificity towards certain proteases. This makes it a valuable tool in studying specific enzyme-substrate interactions and in the development of targeted inhibitors .
Propriétés
Numéro CAS |
126642-86-2 |
|---|---|
Formule moléculaire |
C22H35ClN4O3 |
Poids moléculaire |
439.0 g/mol |
Nom IUPAC |
2-amino-N-[1-[(7-amino-1-chloro-2-oxoheptan-3-yl)amino]-1-oxo-3-phenylpropan-2-yl]-3-methylpentanamide |
InChI |
InChI=1S/C22H35ClN4O3/c1-3-15(2)20(25)22(30)27-18(13-16-9-5-4-6-10-16)21(29)26-17(19(28)14-23)11-7-8-12-24/h4-6,9-10,15,17-18,20H,3,7-8,11-14,24-25H2,1-2H3,(H,26,29)(H,27,30) |
Clé InChI |
QKUSFDORBSMJEV-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)CCl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




